3-Bromo-2-iodobenzaldehyde

Catalog No.
S8348547
CAS No.
M.F
C7H4BrIO
M. Wt
310.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-iodobenzaldehyde

Product Name

3-Bromo-2-iodobenzaldehyde

IUPAC Name

3-bromo-2-iodobenzaldehyde

Molecular Formula

C7H4BrIO

Molecular Weight

310.91 g/mol

InChI

InChI=1S/C7H4BrIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

KVXMDGKCAMLNEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)I)C=O

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)C=O

3-Bromo-2-iodobenzaldehyde is an aromatic compound characterized by the presence of bromine and iodine substituents on a benzaldehyde core. Its molecular formula is C7H4BrIC_7H_4BrI, and it features both a bromine atom at the 3-position and an iodine atom at the 2-position of the benzene ring. This unique arrangement of halogens contributes to its distinct chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.
  • Oxidation and Reduction: The aldehyde group can undergo oxidation to form a carboxylic acid or reduction to yield an alcohol. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

The reactivity of 3-Bromo-2-iodobenzaldehyde is influenced by its halogen substituents, which can act as leaving groups in various reactions, allowing for the formation of diverse products, including substituted benzaldehyde derivatives and alcohols.

The synthesis of 3-Bromo-2-iodobenzaldehyde typically involves the following methods:

  • Halogenation of Benzaldehyde Derivatives: Starting with 2-Iodobenzaldehyde, bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is usually conducted in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination.
  • Sequential Halogenation: This method involves introducing halogens stepwise to achieve the desired substitution pattern on the benzene ring. Industrial production may utilize batch or continuous flow reactors to optimize yield and purity during large-scale synthesis.

3-Bromo-2-iodobenzaldehyde has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biologically Active Compounds: It acts as a building block for developing biologically active molecules, potentially contributing to drug discovery efforts.
  • Specialty Chemicals: The compound is utilized in producing specialty chemicals with specific properties tailored for industrial applications.

Interaction studies involving 3-Bromo-2-iodobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological systems. Research may include assessing its reactivity in nucleophilic substitution reactions and exploring its role as a precursor in synthesizing more complex molecules.

Several compounds share structural similarities with 3-Bromo-2-iodobenzaldehyde. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaKey Features
2-Bromo-3-iodobenzaldehydeC7H4BrIC_7H_4BrIDifferent position of halogens; potential for different reactivity patterns.
4-Bromo-2-iodobenzaldehydeC7H4BrIC_7H_4BrIBromine at the 4-position; alters electronic properties compared to 3-Bromo compound.
2-Iodo-3-chlorobenzaldehydeC7H4ClIC_7H_4ClIChlorine instead of bromine; demonstrates different chemical behavior due to halogen differences.

Uniqueness: The specific positioning of bromine and iodine in 3-Bromo-2-iodobenzaldehyde influences its reactivity and applications, making it distinct from other isomers. The combination of these two halogens allows for selective reactions that are not possible with other structural variants, enhancing its utility in organic synthesis and potentially in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

309.84902 g/mol

Monoisotopic Mass

309.84902 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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